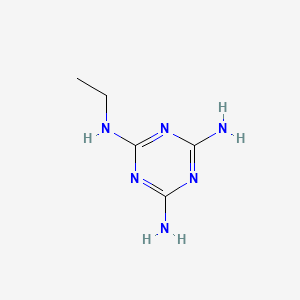

2,4-diamino-6-ethylamino-1,3,5-triazine

Description

Context and Significance of 2,4-diamino-6-ethylamino-1,3,5-triazine in Agricultural Chemistry

In the realm of agricultural chemistry, the significance of the 2,4-diamino-1,3,5-triazine scaffold is immense, primarily due to its widespread use in herbicides. nih.gov Compounds with this core structure are known to be effective in controlling a broad spectrum of weeds in various crops. chemimpex.com The mode of action for many triazine herbicides involves the inhibition of photosynthesis in susceptible plants. wikipedia.org They achieve this by blocking electron transport in photosystem II, a critical process for plant survival. wikipedia.orgresearchgate.net

Table 1: Comparison of this compound with Related Triazine Herbicides

| Compound Name | Structure | Key Substituents | Primary Use |

| This compound | C₅H₁₀N₆ | -NH₂, -NH₂, -NHCH₂CH₃ | Not widely documented |

| Atrazine (B1667683) | C₈H₁₄ClN₅ | -Cl, -NHCH₂CH₃, -NHCH(CH₃)₂ | Broadleaf and grassy weed control in corn, sorghum, sugarcane |

| Simazine (B1681756) | C₇H₁₂ClN₅ | -Cl, -NHCH₂CH₃, -NHCH₂CH₃ | Broadleaf and grassy weed control in various crops and non-crop areas |

| 2,4-Diamino-6-butylamino-1,3,5-triazine | C₇H₁₄N₆ | -NH₂, -NH₂, -NH(CH₂)₃CH₃ | Herbicide and plant growth regulator |

Historical Development of this compound Research

The history of this compound is intrinsically linked to the broader history of triazine herbicides. The herbicidal properties of triazines were first discovered in the early 1950s by scientists at J.R. Geigy Ltd. in Switzerland. researchgate.net This discovery led to the development and commercialization of simazine in 1956 and atrazine in 1958. wikipedia.orgchemicalbook.com These compounds revolutionized weed control in agriculture, offering selective control of broadleaf and some grassy weeds in major crops like corn.

Current Research Frontiers and Unresolved Questions

Current research on 2,4-diamino-1,3,5-triazine derivatives extends beyond their traditional role as herbicides. While the development of new and more effective herbicides remains an active area of investigation, there is growing interest in the other potential applications of these molecules. Researchers are exploring their use in medicinal chemistry, with some derivatives showing potential as anticancer and antimicrobial agents. nih.govijpras.com

A significant area of current research focuses on the environmental fate and remediation of existing triazine herbicides. nih.gov Due to their persistence in soil and water, there are concerns about their long-term environmental impact. This has spurred research into more biodegradable triazine derivatives and novel methods for their degradation.

Unresolved questions regarding this compound and its analogues include:

Precise Herbicidal Activity: The specific spectrum of weeds that this compound would control and its selectivity for different crops are unknown.

Environmental Profile: Its persistence, mobility in soil, and potential for groundwater contamination have not been extensively studied.

Alternative Applications: The potential of this specific compound in fields outside of agriculture, such as materials science or pharmaceuticals, remains largely unexplored.

Future research may focus on the synthesis and evaluation of a wider range of 2,4-diamino-1,3,5-triazine derivatives to identify compounds with improved efficacy, better environmental profiles, and novel applications. The use of green chemistry principles in their synthesis is also a growing area of interest. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-N-ethyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H5,6,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMSRQMGUCRAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274719 | |

| Record name | 2,4-diamino-6-ethylamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5606-23-5 | |

| Record name | NSC298103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diamino-6-ethylamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Advanced Derivatization of 2,4 Diamino 6 Ethylamino 1,3,5 Triazine

Established Synthetic Pathways for 2,4-diamino-6-ethylamino-1,3,5-triazine

The primary and most well-established method for synthesizing this compound and its analogues revolves around the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) precursor. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.

The synthesis of this compound typically proceeds in a three-step manner:

First Substitution: Cyanuric chloride is reacted with ethylamine (B1201723) at a low temperature, typically around 0-5 °C. This controlled temperature ensures the monosubstitution of one chlorine atom, yielding 2-chloro-4-ethylamino-6-chloro-1,3,5-triazine.

Second Substitution: The temperature is then raised, usually to room temperature or slightly above, and ammonia (B1221849) is introduced to replace the second chlorine atom, forming 2-amino-4-ethylamino-6-chloro-1,3,5-triazine.

Third Substitution: Finally, a further increase in temperature allows for the substitution of the last chlorine atom with another amino group from ammonia, resulting in the desired product, this compound.

| Step | Reactant | Nucleophile | Temperature (°C) | Product |

| 1 | Cyanuric chloride | Ethylamine | 0-5 | 2-chloro-4-ethylamino-6-chloro-1,3,5-triazine |

| 2 | 2-chloro-4-ethylamino-6-chloro-1,3,5-triazine | Ammonia | Room Temperature | 2-amino-4-ethylamino-6-chloro-1,3,5-triazine |

| 3 | 2-amino-4-ethylamino-6-chloro-1,3,5-triazine | Ammonia | Elevated Temperature | This compound |

In recent years, "green" chemistry approaches have been developed to improve the efficiency and environmental footprint of these syntheses. Microwave-assisted and sonochemical methods have been successfully employed for the synthesis of 1,3,5-triazine (B166579) derivatives. nih.govresearchgate.net These techniques often lead to shorter reaction times, higher yields, and the use of more environmentally benign solvents like water. nih.gov For instance, the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation is a green procedure for preparing 2,4-diamino-1,3,5-triazines. researchgate.netrsc.org

Isotopic Labeling Methodologies for this compound in Research

Isotopic labeling is an indispensable tool in various research fields, including pharmacology and environmental science, for tracing the metabolic fate and environmental distribution of compounds. Carbon-14 (B1195169) (¹⁴C) and Nitrogen-15 (¹⁵N) are the most common isotopes used for labeling triazine derivatives.

Carbon-14 Labeling:

For triazine herbicides like atrazine (B1667683), which is structurally related to this compound, ¹⁴C-labeling is typically performed by incorporating the isotope into the triazine ring. This is crucial as it allows for the tracking of the core structure even after metabolic transformation of the side chains. epa.gov The synthesis would involve using a ¹⁴C-labeled precursor, such as labeled cyanuric chloride, in the synthetic pathway described above. Late-stage carbon-14 labeling techniques are also emerging, which allow for the introduction of the isotope in the final steps of the synthesis, a valuable strategy for complex molecules. nih.govopenmedscience.com

Nitrogen-15 Labeling:

Nitrogen-15 is a stable isotope that can be incorporated into the triazine ring or the amino side chains. Selective methods have been developed for the incorporation of ¹⁵N into azine rings. researchgate.netchemrxiv.org This can be achieved by using ¹⁵N-labeled ammonia or ¹⁵N-labeled ethylamine during the nucleophilic substitution steps. The resulting ¹⁵N-labeled this compound can then be used in metabolic studies and analyzed using techniques like NMR spectroscopy and mass spectrometry to elucidate its biological pathways. researchgate.net

| Isotope | Labeling Position | Precursor Example | Purpose |

| Carbon-14 (¹⁴C) | Triazine Ring | ¹⁴C-Cyanuric Chloride | Tracing the core structure in metabolic and environmental fate studies. epa.gov |

| Nitrogen-15 (¹⁵N) | Triazine Ring or Amino Groups | ¹⁵N-Ammonia, ¹⁵N-Ethylamine | Elucidating metabolic pathways and structural analysis. researchgate.net |

Exploration of Structural Analogues and Novel Derivatives of the 1,3,5-triazine Core

The 1,3,5-triazine scaffold serves as a versatile platform for the development of novel compounds with a wide range of biological activities. Researchers have extensively explored the synthesis of structural analogues of this compound by modifying the substituents at the 2, 4, and 6 positions of the triazine ring.

One common strategy involves replacing the ethylamino group with other alkyl or aryl amines to investigate the structure-activity relationship. For instance, a series of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles have been synthesized and subsequently reacted to form novel derivatives with potential anticancer activity. nih.gov Another approach involves the synthesis of functionalized 2,4-diamino-1,3,5-triazines with aryl substituents at the 6-position, which have been evaluated as potential inhibitors in immune and inflammatory responses. ijpras.com

Furthermore, the amino groups themselves can be derivatized. For example, the reaction of 2,4-diamino-1,3,5-triazines with various reagents can lead to the formation of more complex structures with tailored biological or material properties. The inherent reactivity of the triazine core and its substituents allows for the creation of a diverse library of compounds for various applications, from medicinal chemistry to materials science. chim.it

The development of novel synthetic methodologies, such as the use of Grignard reagents for the alkylation of cyanuric chloride, has further expanded the possibilities for creating diverse 1,3,5-triazine derivatives. cmu.edu These advanced synthetic strategies enable the introduction of a wider range of functional groups, leading to the discovery of new compounds with unique properties.

Molecular Mechanisms of Action of 2,4 Diamino 6 Ethylamino 1,3,5 Triazine

Photosystem II Inhibition in Photosynthetic Organisms

The principal mode of action for 2,4-diamino-6-ethylamino-1,3,5-triazine is the potent inhibition of the Hill reaction phase of photosynthetic electron transport. researchgate.net Triazine herbicides are specifically designed to target and disrupt the function of Photosystem II. researchgate.netnih.gov This inhibition prevents the fixation of CO2 and the subsequent production of ATP and NADPH, the energy currencies essential for plant growth and survival. ucanr.edu While this cessation of energy production contributes to the plant's demise, the more immediate and damaging effects stem from the blockage of electron flow itself. ucanr.eduumn.edu

The family of PSII inhibitors is diverse, encompassing various chemical classes that all share the ability to bind to the D1 protein of the photosystem complex. ucanr.edu This binding action is competitive, displacing the native plastoquinone (B1678516) molecule from its binding site and thereby halting the photosynthetic process. researchgate.net

Binding Site Interactions with the D1 Protein Subunit

The specific target of this compound within Photosystem II is a particular niche on the D1 protein, a core subunit of the PSII reaction center. researchgate.netucanr.edu This binding site is commonly referred to as the QB site. The triazine molecule competes with plastoquinone (PQ), the native electron acceptor, for this binding pocket. nih.govnih.gov By occupying the QB site, the herbicide physically obstructs the binding of plastoquinone, which is essential for the continuation of the electron transport chain. nih.gov

Structural studies of similar triazine herbicides, such as terbutryn, bound to the QB site reveal that the interaction is stabilized by hydrogen bonds with amino acid residues of the D1 protein. nih.gov Although different classes of PSII inhibitors bind to the D1 protein, they may interact with different amino acid residues within the same general binding niche. nih.govmdpi.com This specific and high-affinity binding effectively blocks the function of the PSII complex.

Disruption of Electron Transport within Chloroplast Thylakoid Membranes

Photosynthesis involves a highly orchestrated flow of electrons from water to NADP+. Within PSII, light energy is used to excite electrons, which are then passed along a series of carriers. A crucial step in this process is the transfer of electrons from a primary quinone acceptor, QA, to a secondary quinone acceptor, QB, which is the plastoquinone molecule bound to the D1 protein. nih.govnih.gov

The binding of this compound to the QB site on the D1 protein directly blocks this electron transfer from QA to QB. nih.govucanr.edu This interruption creates a bottleneck, causing electrons to back up within the photosystem. The normal two-step reduction of the secondary quinone acceptor is prevented, and the reduced plastoquinole (PQH2), which would typically be released from PSII to continue the electron transport chain, is not formed. mdpi.com This complete halt in electron flow is the direct cause of the subsequent damaging cellular events.

Inducing Oxidative Stress and Reactive Oxygen Species Formation

The death of a plant treated with a PSII inhibitor is not primarily due to starvation from the lack of photosynthesis. umn.edu Instead, it results from a cascade of destructive events initiated by the blocked electron transport chain. ucanr.edu The blockage promotes the formation of highly reactive molecules, including triplet chlorophyll (B73375) and singlet oxygen, which are types of reactive oxygen species (ROS). ucanr.edu

This rapid increase in ROS overwhelms the plant's natural antioxidant defense systems, leading to a state of severe oxidative stress. nih.govresearchgate.net These highly reactive molecules initiate a chain reaction of lipid peroxidation, which destroys the integrity of cellular and organellar membranes, including the thylakoid membranes themselves. ucanr.edu This leads to membrane leakage, allowing cells and their organelles to dry out and disintegrate rapidly. ucanr.edu Studies on various triazines have consistently shown an impact on antioxidant defenses and lipid peroxidation in exposed organisms. nih.govresearchgate.net

Cellular and Subcellular Responses to this compound Exposure

The molecular events of PSII inhibition and oxidative stress manifest as distinct cellular and subcellular damage. The destruction of membranes through lipid peroxidation is a primary subcellular response. ucanr.edu This leads to the breakdown of chloroplasts and a loss of cellular compartmentalization.

Macroscopically, these cellular events produce visible symptoms in susceptible plants. The initial response is often chlorosis (yellowing of the leaves), which occurs as chlorophyll is destroyed and its synthesis is inhibited. ncsu.edu This chlorosis typically appears first on the older leaves, particularly along the margins and between the veins. umn.eduncsu.edu As the cellular damage progresses due to unchecked oxidative stress, the chlorotic tissues become necrotic (turn brown and die), leading to the eventual death of the plant. ucanr.eduncsu.edu

Interactive Data Table: Effects of Triazine Herbicides on Photosynthesis

| Mechanism Stage | Description | Key Components Involved | Outcome |

| Binding | Herbicide competes with and displaces plastoquinone. | D1 Protein Subunit (QB Site), Plastoquinone | Herbicide occupies the QB binding site. |

| Electron Transport | Flow of electrons from QA to QB is blocked. | QA and QB electron acceptors | Cessation of photosynthetic electron flow. |

| Oxidative Stress | Formation of highly reactive molecules. | Triplet Chlorophyll, Singlet Oxygen (ROS) | Lipid peroxidation, membrane destruction. |

| Cellular Response | Chloroplasts are destroyed, leading to cell death. | Chloroplasts, Cell Membranes | Chlorosis, Necrosis, Plant Death. |

Environmental Fate and Transport of 2,4 Diamino 6 Ethylamino 1,3,5 Triazine

Occurrence and Distribution in Aquatic and Terrestrial Systems

As a degradation product of atrazine (B1667683), 2,4-diamino-6-ethylamino-1,3,5-triazine, commonly known as desethylatrazine (DEA), is widespread in the environment. researchgate.net Its presence is frequently documented in both surface and groundwater, as well as in soil systems, particularly in agricultural regions with a history of atrazine application. nih.govusgs.gov

In aquatic systems, DEA is often found alongside its parent compound, atrazine. epa.gov A regional survey of groundwater in the Midwestern United States found that DEA was detected more frequently (15.4% of samples) than atrazine itself (14.7%). usgs.gov Similarly, a study in the South Platte River Basin in Colorado detected atrazine and DEA in 61% and 54% of sampled wells, respectively. usgs.gov In surface waters, concentrations of atrazine degradates are typically 1/10 to 1/2 the concentrations of the parent atrazine. usda.gov For example, in a six-year study of runoff from agricultural watersheds, DEA was the most frequently detected metabolite, with an average concentration of 2.5 µg/L in the year of atrazine application. nih.gov Monitoring of the lower Missouri River also detected DEA and other chloro-triazine degradates in all 18 samples collected, with concentrations ranging from 0.13 to 0.45 µg/L. epa.gov

In terrestrial systems, the concentration of DEA in soil is influenced by the application rate of atrazine and the rate of its degradation. Studies on a Black Vertosol soil monitoring atrazine and its metabolites found that only 0.5% of the applied atrazine moved deeper than 0.20 meters into the soil, where it dissipated rapidly. researchgate.net The half-life of total atrazine (atrazine + DEA + deisopropylatrazine) in this soil was found to be between 16 and 20 days. researchgate.net

| Environmental System | Location | Finding | Source |

|---|---|---|---|

| Groundwater | Midwestern United States | Detected in 15.4% of samples. | usgs.gov |

| Groundwater | South Platte River Basin, CO | Detected in 54% of sampled wells. | usgs.gov |

| Surface Runoff | Agricultural Watersheds (6-year study) | Average concentration of 2.5 µg/L in the year of atrazine application. | nih.gov |

| Surface Water | Lower Missouri River | Concentrations ranged from 0.13 to 0.45 µg/L. | epa.gov |

| Soil (Black Vertosol) | Sorghum Paddock | Total atrazine (including DEA) half-life of 16-20 days. | researchgate.net |

Sorption and Desorption Dynamics in Diverse Soil Matrices

The mobility of this compound in soil is largely controlled by sorption and desorption processes. scielo.br These dynamics are influenced by the physicochemical properties of both the compound and the soil matrix. core.ac.uk The soil organic carbon partition coefficient (Koc) is a key parameter used to describe the sorption potential of the compound, with values for DEA reported to range from very high to slight mobility. nih.gov

Research has determined a wide range of Koc values for DEA in various soil types, indicating its variable mobility. For instance, Koc values have been reported as 24 in Rendzina soil, 58 in Orthic Luvisol, 141 in Orthic Podzol, and 154 in Vertic Cambisol. nih.gov In another study, Koc values for DEA in low organic carbon geologic materials ranged from 72 to 290 in sand and 47 to 149 in alluvium. nih.gov Desorption studies are also critical, as they control the compound's predisposition to be degraded or leached over time. core.ac.uk In a study using Levy wetland soil, 29% of the initially adsorbed DEA was desorbed. nih.gov

| Soil/Material Type | Koc Value | Source |

|---|---|---|

| Rendzina | 24 | nih.gov |

| Alluvium | 47 - 149 | nih.gov |

| Orthic Luvisol | 58 | nih.gov |

| Sand | 72 - 290 | nih.gov |

| Orthic Podzol | 141 | nih.gov |

| Vertic Cambisol | 154 | nih.gov |

| Gleyic Planosol | 209 - 237 | nih.gov |

| Levy Wetland Soil | 240 | nih.gov |

| Gnangara Mound Soils | 200 - 3,000 | nih.gov |

Soil organic matter (SOM) is a primary factor governing the retention of herbicides in the soil. scielo.brresearchgate.netmdpi.com For non-ionic herbicides like atrazine and its metabolites, SOM is the main adsorbent, determining their concentration in the soil solution and regulating their transport. mdpi.com Generally, a positive correlation exists between soil organic carbon content and the adsorption of most pesticides. icm.edu.pl

Studies have shown that soils with higher organic matter content exhibit greater sorption of atrazine and its metabolites. core.ac.uk In a comparison between a cultivated soil and an adjacent vegetated filter strip with 1.7 times more organic carbon, the adsorption of atrazine was significantly higher in the filter strip soil. acs.orgresearchgate.netnih.gov However, for DEA, the adsorption and desorption coefficients were not statistically different between the two soils, suggesting that while organic matter is important, other factors also play a role in its specific retention. acs.orgresearchgate.netnih.gov The chemical composition of SOM, such as its aromatic content and the presence of functional groups like carboxylic units, can also influence the binding mechanisms, which include hydrogen bonding and hydrophobic interactions. researchgate.netcore.ac.uk

In addition to organic matter, clay minerals are effective sorbents for atrazine and its metabolites. nih.gov The adsorption capacity depends on the pesticide's chemical nature, as well as the surface area and pore volume of the mineral. mdpi.com The predominant minerals in soil, such as SiO2 and Al2O3, can interact with atrazine. researchgate.net Mechanisms for interaction between triazines and clay minerals include hydrogen bonding, van der Waals forces, and protonation. mdpi.comresearchgate.net

Studies on montmorillonite (B579905), a type of smectite clay, have shown it to be a strong adsorbent for atrazine and its metabolites. mdpi.com One study found that montmorillonite adsorbed more than 99.5% of atrazine and some of its metabolites from solutions. mdpi.com The interactions can be strong, with evidence suggesting that protonated atrazine exhibits more robust interactions with the soil mineral layer compared to its molecular form. researchgate.net The high cation exchange capacity, swelling behavior, and large surface area of smectite clays (B1170129) like montmorillonite make them significant contributors to the immobilization of organic contaminants in soil. researchgate.net

Transport Pathways in the Environment (Runoff, Leaching, Volatilization, Atmospheric Deposition)

The movement of this compound from its point of formation is facilitated by several transport pathways, including surface runoff, leaching into groundwater, volatilization into the atmosphere, and subsequent atmospheric deposition.

Runoff : As a metabolite of a widely used herbicide, DEA is frequently detected in surface runoff from agricultural lands. nih.gov Runoff can occur when rainfall intensity exceeds the soil's infiltration capacity, transporting dissolved chemicals and those sorbed to soil particles into adjacent water bodies. deakin.edu.auunl.edu Studies have shown that the timing of runoff-producing rainfall after atrazine application has a greater effect on DEA concentrations and losses than tillage practices. nih.gov Total atrazine loss in runoff from a Black Vertosol was measured at 0.4% of the initial application over 160 days, with the highest concentrations occurring during the first runoff event. researchgate.net High-intensity rainfall shortly after application can lead to significant losses of the parent compound, which then contributes to the formation and transport of DEA. researchgate.net

Leaching : Leaching is the downward movement of chemicals through the soil profile with percolating water. unl.edu Due to its mobility in some soils, DEA has the potential to leach into groundwater. nih.govusda.gov Its detection in groundwater across various agricultural regions confirms that this is a significant transport pathway. usgs.govusgs.govusgs.gov DEA is considered to be transported through the unsaturated zone more readily than another atrazine metabolite, deisopropylatrazine (B29266). usgs.gov Factors such as soil type, land use, precipitation, and well depth are significantly related to the detection of DEA in groundwater. usgs.gov

Volatilization : Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase and enters the atmosphere. sciencedaily.com For DEA, an estimated vapor pressure of 9.3 x 10⁻⁵ mm Hg at 25°C indicates it will exist in both vapor and particulate phases in the atmosphere. nih.gov However, its estimated Henry's Law constant of 1.5 x 10⁻⁹ atm-cu m/mole suggests that volatilization from moist soil or water surfaces is not expected to be an important fate process. nih.gov While the volatilization of the parent compound atrazine is influenced by soil moisture, DEA's lower volatility makes this a less significant pathway for its direct transport. sciencedaily.comusda.gov

Atmospheric Deposition : Once in the atmosphere, compounds can be transported over long distances and removed via wet or dry deposition. nih.gov Particulate-phase DEA can be removed from the atmosphere through these processes. nih.gov Vapor-phase DEA is subject to degradation by hydroxyl radicals, with an estimated atmospheric half-life of 21 hours. nih.gov Studies have detected atrazine and DEA in remote locations such as Isle Royale National Park, indicating that long-range atmospheric transport and subsequent deposition do occur. researchgate.net Concentrations of atrazine and DEA were found in lakes across the island, suggesting that atmospheric deposition is a pathway for the contamination of pristine ecosystems. researchgate.net

Environmental Degradation Pathways of 2,4 Diamino 6 Ethylamino 1,3,5 Triazine

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For 2,4-diamino-6-ethylamino-1,3,5-triazine, these pathways are crucial for its removal from soil and water systems. Key abiotic processes include reactions initiated by light (photolysis), water (hydrolysis), and highly reactive oxygen species generated through advanced oxidation processes (AOPs).

Photolytic degradation, or photolysis, is a primary mechanism for the transformation of s-triazine compounds in aqueous environments and on soil surfaces. This process involves the absorption of ultraviolet (UV) radiation, leading to the breakdown of the molecule. The degradation of s-triazines generally follows first-order kinetics. csbsju.edu

The principal mechanisms in the photodegradation of triazines are the partial or complete loss of alkyl side-chains (N-dealkylation) and the substitution of side-chains with hydroxyl groups (hydroxylation). researchgate.net For this compound, the primary photolytic pathway is expected to be the cleavage of the ethylamino side chain. This N-dealkylation would result in the formation of 2,4,6-triamino-1,3,5-triazine (melamine). Subsequent reactions can lead to the formation of hydroxylated derivatives and eventual cleavage of the triazine ring, although the ring itself is notably stable. conicet.gov.ar The presence of radical species, confirmed by the detection of dimer products during experiments on other triazines, indicates the complexity of the photolytic process. researchgate.net

While specific kinetic data for this compound is not extensively documented, the kinetics of parent triazine compounds like atrazine (B1667683) provide insight into expected degradation rates.

| Parameter | Value (for Atrazine) | Conditions | Reference |

| Photodegradation Rate Constant (k) | 8.4 × 10⁻² h⁻¹ | Distilled Water, UV Radiation (>290 nm) | csbsju.edu |

| Primary Mechanism | Dealkylation & Hydroxylation | Aqueous Solution | csbsju.eduresearchgate.net |

| Key Intermediates | Deethylatrazine, Deisopropylatrazine (B29266), Hydroxyatrazine | Aqueous Solution | nih.gov |

Note: The data presented is for the related compound atrazine and serves to illustrate typical photolytic behavior for s-triazines.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For s-triazine compounds, hydrolysis is a significant degradation pathway, particularly under strongly acidic (pH < 5) or alkaline (pH > 9) conditions. nih.gov In neutral environments, the process is considerably slower. nih.gov

The hydrolytic degradation of this compound involves the stepwise replacement of its amino substituents with hydroxyl groups. The process is catalyzed by enzymes in biological systems but also occurs abiotically. nih.gov The initial step would likely be the hydrolysis of the ethylamino group to yield 2,4-diamino-6-hydroxy-1,3,5-triazine (ammeline). Subsequent hydrolytic deaminations would lead to the formation of 2-amino-4,6-dihydroxy-1,3,5-triazine (ammelide) and finally 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid). nih.gov Cyanuric acid is a common and stable intermediate in the degradation pathway of many s-triazine compounds.

| Step | Reactant | Product |

| 1 | This compound | 2,4-diamino-6-hydroxy-1,3,5-triazine (Ammeline) |

| 2 | Ammeline (B29363) | 2-amino-4,6-dihydroxy-1,3,5-triazine (Ammelide) |

| 3 | Ammelide (B29360) | 2,4,6-trihydroxy-1,3,5-triazine (Cyanuric Acid) |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including s-triazines.

Ozonation involves the use of ozone (O₃) as a powerful oxidant. The degradation of organic compounds by ozonation can occur through two pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals produced from ozone decomposition. srce.hr The indirect pathway, involving •OH radicals, is favored at alkaline pH and is generally more effective for degrading complex organic molecules. srce.hr

For s-triazines, ozonation has been shown to be effective. The reaction typically begins with an attack on the N-alkyl side chains. srce.hr In the case of this compound, the ethylamino group would be the most likely initial site of oxidative attack, leading to dealkylation. Subsequent reactions can lead to the formation of hydroxylated intermediates and, with sufficient ozone dosage and reaction time, partial mineralization. Kinetic studies on atrazine show a significant increase in degradation efficiency at alkaline pH, confirming the importance of the radical-mediated pathway. srce.hr

| pH | Apparent Rate Constant (k) for Atrazine (min⁻¹) | Predominant Mechanism | Reference |

| 7.0 | 0.018 | Direct O₃ attack / Radical reaction | srce.hr |

| 10.0 | 0.051 | Radical (•OH) reaction | srce.hr |

Note: Data is for the related compound atrazine, illustrating the pH-dependence of ozonation kinetics.

The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is most effective at an acidic pH of around 3 to avoid the precipitation of iron hydroxides. mdpi.commdpi.com The photo-Fenton process enhances the production of •OH radicals by incorporating UV light, which facilitates the reduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and accelerating the degradation process. scirp.org

Photo-Fenton treatment is highly effective for degrading s-triazines. Studies on the closely related compound 2-chloro-4,6-diamino-1,3,5-triazine show that the photo-Fenton process is significantly more rapid and effective than either Fenton or UV/H₂O₂ processes alone. scirp.orgresearchgate.net The degradation mechanism involves the initial cleavage of the substituent groups from the triazine ring. scirp.orgresearchgate.net For this compound, the pathway would involve the oxidation of the ethylamino group, followed by further oxidation of the amino groups, leading to the formation of hydroxylated intermediates like ammeline and eventually cyanuric acid. scirp.orgresearchgate.net Importantly, studies have shown that while the side chains are removed, the s-triazine ring itself often remains intact, indicating incomplete mineralization. scirp.orgresearchgate.net

| Process | Reactant | % Degradation (60 min) | Key Finding | Reference |

| UV/H₂O₂ | 2-chloro-4,6-diamino-1,3,5-triazine | ~45% | Moderate degradation | scirp.orgresearchgate.net |

| Fenton | 2-chloro-4,6-diamino-1,3,5-triazine | ~60% | Good degradation | scirp.orgresearchgate.net |

| Photo-Fenton | 2-chloro-4,6-diamino-1,3,5-triazine | >95% | Most effective process | scirp.orgresearchgate.net |

Note: Data is for the degradation of 2-chloro-4,6-diamino-1,3,5-triazine, a structural analogue.

The UV/H₂O₂ process is an AOP that generates hydroxyl radicals through the photolysis of hydrogen peroxide (H₂O₂ → 2 •OH) by UV radiation, typically at a wavelength of 254 nm. A synergistic effect is observed where the combination of UV and H₂O₂ is significantly more effective at degrading pollutants than either treatment alone. csbsju.edu

This process effectively degrades s-triazine herbicides through dealkylation and hydroxylation pathways. nih.gov For atrazine, the UV/H₂O₂ process leads to a series of dealkylated and hydroxylated by-products, with ammeline identified as a stable final product. nih.gov For this compound, the reaction would proceed via attack by •OH radicals, leading to the removal of the ethyl group (de-ethylation) and/or hydroxylation of the ring or side chains. The expected degradation pathway would be similar to that of other triazines, ultimately forming more oxidized and less complex structures.

| Parent Compound | Process | Identified Degradation Products | Reference |

| Atrazine | UV/H₂O₂ | Deisopropyl atrazine (CEAT), Deethyl atrazine (CIAT), Deethyldeisopropyl atrazine (CAAT), Hydroxyatrazine (OIET), Ammeline (OAAT) | nih.gov |

| Ametryn | UV/H₂O₂ | Dealkylation and hydroxylation products | researchgate.net |

Advanced Oxidation Processes for this compound Remediation

Sulfate (B86663) Radical-Based Oxidation

Advanced oxidation processes (AOPs) are effective methods for the degradation of persistent organic pollutants. Among these, processes based on the sulfate radical (SO₄⁻•) have shown considerable efficacy. The sulfate radical possesses a high oxidation potential (2.5–3.1 V) and a longer half-life (30–40 µs) compared to the hydroxyl radical (•OH), allowing for efficient degradation of a wide range of contaminants. nih.gov

The reaction of sulfate radicals with substituted s-triazines, such as atrazine, has been investigated using techniques like laser flash photolysis and steady-state radiolysis. researchgate.net These studies indicate that the degradation process is initiated by the sulfate radical attacking the triazine molecule. The specific site of attack and the resulting intermediates depend on the substituents present on the triazine ring. For this compound, the reaction with sulfate radicals would likely lead to the formation of N-centered radicals or OH-adducts, initiating a cascade of reactions that result in the cleavage and mineralization of the triazine ring. researchgate.net The degradation efficiency of triazines by sulfate radicals can be high, with studies on atrazine showing nearly 99% decomposition after a sufficient absorbed dose of gamma radiation. researchgate.net

Biotic (Microbial) Degradation Processes

The primary mechanism for the removal of s-triazine herbicides and their metabolites from soil and water environments is microbial degradation. ejbiotechnology.info A diverse range of microorganisms has evolved the metabolic capability to utilize these compounds as a source of essential nutrients, particularly nitrogen. nih.govresearchgate.net

Characterization of this compound-Degrading Microbial Communities

Microbial communities capable of degrading s-triazines are widespread in agricultural soils, especially those with a history of herbicide application. ejbiotechnology.infoiec.cat The repeated application of s-triazines can lead to the enrichment and adaptation of specific microbial populations that can efficiently metabolize these compounds. nih.govresearchgate.net Methods have been developed to detect and enumerate these specialized microorganisms, often based on their ability to use s-triazines as a sole nitrogen source for growth. nih.govresearchgate.netiec.cat These communities are typically complex consortia of different bacterial and fungal species that act synergistically to break down the parent compound and its various metabolites. nih.gov

Numerous bacterial strains capable of degrading s-triazines have been isolated and identified. These bacteria often possess specific enzymes that catalyze the sequential breakdown of the triazine ring. ejbiotechnology.infomdpi.com Genera such as Pseudomonas and Arthrobacter are frequently implicated in the complete mineralization of these compounds. mdpi.comnih.gov

Pseudomonas sp.: Strains of Pseudomonas, such as the well-studied Pseudomonas sp. strain ADP, are known to mineralize atrazine completely. nih.govnih.gov This strain utilizes a series of hydrolytic enzymes to sequentially remove the side chains and ultimately cleave the triazine ring. nih.gov Pseudomonas sp. strain A has been shown to utilize 2-chloro-1,3,5-triazine-4,6-diamine, a compound structurally similar to this compound, as a sole nitrogen source. nih.gov

Arthrobacter sp.: Species within this genus are also potent degraders of s-triazines. mdpi.com For instance, Arthrobacter aurescens TC1 possesses the enzyme triazine hydrolase (TrzN), which initiates the degradation pathway. nrel.gov Other identified strains include Arthrobacter sp. SD3-25 and Arthrobacter ureafaciens, which have demonstrated high efficiency in degrading simazine (B1681756). mdpi.com

The table below summarizes some of the key bacterial genera and species involved in the degradation of s-triazine compounds.

| Bacterial Genus | Example Species/Strain | Degradation Capability | References |

| Pseudomonas | Pseudomonas sp. strain ADP | Complete mineralization of atrazine | nih.govnih.gov |

| Arthrobacter | Arthrobacter aurescens TC1 | Degrades atrazine via triazine hydrolase | nrel.gov |

| Rhodococcus | Rhodococcus sp. strain NI86/21 | Initiates degradation by oxidative dealkylation | asm.orgethz.ch |

| Klebsiella | Klebsiella pneumoniae strain AZ | Utilizes 2-chloro-4,6-diamino-s-triazine | nih.gov |

Fungi, including both mycorrhizal fungi and white-rot fungi, also contribute to the degradation of s-triazine herbicides. nih.gov Fungal degradation often proceeds through oxidative pathways mediated by extracellular enzymes. For example, white-rot fungi like Phanerochaete chrysosporium can mineralize RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine), indicating a capacity to break down triazine ring structures. nih.gov The fungus Pleurotus pulmonarius has been shown to metabolize atrazine, producing hydroxylated metabolites. researchgate.net The ericoid mycorrhizal fungus Hymenoscyphus ericae has also demonstrated a high capacity for atrazine degradation. nih.gov

Enzymatic Pathways and Biochemical Transformations

The microbial metabolism of s-triazines is a well-defined enzymatic process. In many bacteria, the genes encoding the degradative enzymes are located on plasmids, such as the pADP-1 plasmid in Pseudomonas sp. strain ADP. nih.gov The primary bacterial pathway involves a series of hydrolytic reactions that sequentially remove the substituents from the triazine ring, ultimately yielding cyanuric acid. ethz.chmdpi.com This intermediate is then further hydrolyzed to ammonia (B1221849) and carbon dioxide. mdpi.comresearchgate.net

The key enzymes in this pathway are encoded by the atz or trz gene families:

AtzA (or TrzN): An s-triazine hydrolase that catalyzes the initial hydrolytic dechlorination of chlorinated s-triazines like atrazine to produce hydroxyatrazine. nih.gov

AtzB: A hydrolase that removes the ethylamino group from hydroxyatrazine. nih.govresearchgate.net

AtzC: A hydrolase that removes the remaining amino group (e.g., isopropylamino) to yield cyanuric acid. nih.govnih.govresearchgate.net

For a non-chlorinated substrate like this compound, the degradation would likely be initiated by enzymes analogous to AtzB and AtzC, which hydrolytically remove the amino and ethylamino groups.

| Enzyme | Gene | Reaction Catalyzed | References |

| Triazine Hydrolase | atzA / trzN | Hydrolytic removal of chlorine from s-triazine ring | nih.gov |

| Hydroxyatrazine Ethylaminohydrolase | atzB | Hydrolytic removal of the ethylamino group | nih.govresearchgate.net |

| N-Isopropylammelide Isopropylaminohydrolase | atzC | Hydrolytic removal of N-alkylamino groups | nih.govnih.govresearchgate.net |

N-dealkylation, the removal of an N-alkyl group, is a crucial step in the metabolism of many s-triazines. ethz.chmdpi.com This transformation can be catalyzed by various enzymes, including cytochrome P450 monooxygenases, particularly in fungi and some bacteria. ethz.chnih.gov

The mechanism typically involves the hydroxylation of the carbon atom of the alkyl group that is attached to the nitrogen (the α-carbon). nih.gov This creates an unstable carbinolamine intermediate, which then spontaneously decomposes. The decomposition results in the cleavage of the carbon-nitrogen bond, yielding the dealkylated amine and a corresponding aldehyde (e.g., acetaldehyde (B116499) from a de-ethylation reaction). nih.gov

In the context of this compound, the N-dealkylation of the ethylamino group would proceed as follows:

Enzymatic hydroxylation of the α-carbon of the ethyl group.

Formation of an unstable carbinolamine intermediate.

Spontaneous cleavage of the C-N bond.

Release of acetaldehyde and the formation of the final metabolite, 2,4,6-triamino-1,3,5-triazine (melamine).

This N-dealkylation step is a key detoxification reaction, as it modifies the structure of the s-triazine, often reducing its herbicidal activity and facilitating further degradation. ethz.chnih.gov

Dechlorination and Hydroxy-Substitution

The initial and rate-limiting step in the degradation of chlorinated s-triazine herbicides like simazine, from which this compound is derived, is dechlorination. This process is catalyzed by a chlorohydrolase, which replaces the chlorine atom on the triazine ring with a hydroxyl group. While this compound itself is already dechlorinated, its precursor undergoes this critical step. Subsequent to or concurrent with dealkylation of the parent compound, further hydroxylation can occur. For instance, the ethylamino group can be removed and potentially replaced by a hydroxyl group, leading to the formation of various hydroxylated intermediates.

The enzymatic removal of amino groups, or deamination, is another key hydrolytic reaction. For example, the enzyme melamine (B1676169) deaminase can act on amino-substituted triazines, replacing an amino group with a hydroxyl group. nih.gov This process, along with dealkylation, leads to intermediates like ammelide and ammeline. researchgate.net

Triazine Ring Cleavage and Cyanuric Acid Formation

Following the initial hydrolytic steps of dealkylation and deamination, the resultant intermediate is cyanuric acid (1,3,5-triazine-2,4,6-triol). nih.govnih.gov The cleavage of the stable s-triazine ring is a crucial step in the complete mineralization of this class of compounds. This process is enzymatically driven and opens up the heterocyclic ring, making the carbon and nitrogen available to microorganisms. researchgate.netwikipedia.org

The degradation of cyanuric acid proceeds through a series of hydrolytic reactions, first to biuret (B89757) and then to urea, before being completely broken down into carbon dioxide and ammonia. chemicalbook.comnih.gov This final step completes the mineralization process, returning the constituent elements to the soil in inorganic forms.

Genetic Determinants of Microbial Degradation (e.g., atz, trz gene clusters)

The microbial degradation of s-triazine herbicides and their metabolites is encoded by specific sets of genes, often found on plasmids, which allows for their transfer between different bacterial species. The most well-characterized of these are the atz and trz gene clusters.

The atzA, atzB, and atzC genes encode for the enzymes that sequentially convert atrazine (a related s-triazine) to cyanuric acid. nih.gov Specifically, atzA encodes atrazine chlorohydrolase, atzB encodes hydroxyatrazine ethylaminohydrolase, and atzC encodes N-isopropylammelide isopropylaminohydrolase. nih.gov Similarly, the trzN gene also codes for an atrazine chlorohydrolase. nih.govresearchgate.net The genes atzD, atzE, and atzF (or their analogue trzD) are responsible for the subsequent degradation of cyanuric acid. ejbiotechnology.info atzD encodes cyanuric acid amidohydrolase, atzE encodes biuret hydrolase, and atzF encodes allophanate (B1242929) hydrolase. The prevalence and expression of these genes in the soil microbiome are key determinants of the rate of triazine degradation. nih.govresearchgate.net

Table 1: Key Genes in s-Triazine Degradation

| Gene | Enzyme Encoded | Function in Degradation Pathway |

|---|---|---|

| atzA / trzN | Atrazine chlorohydrolase | Catalyzes the initial dechlorination of the parent herbicide. |

| atzB | Hydroxyatrazine ethylaminohydrolase | Removes the ethylamino group from hydroxyatrazine. |

| atzC | N-isopropylammelide isopropylaminohydrolase | Removes the isopropylamino group to form cyanuric acid. |

| atzD / trzD | Cyanuric acid amidohydrolase | Catalyzes the hydrolytic ring cleavage of cyanuric acid. |

| atzE | Biuret hydrolase | Breaks down biuret into allophanate. |

Environmental Factors Influencing Microbial Degradation Rates

The rate at which this compound and other s-triazine compounds are degraded in the environment is influenced by a multitude of factors.

Soil History: Soils with a history of s-triazine herbicide application often exhibit enhanced degradation rates. This is due to the enrichment of microbial populations that possess the necessary degradative genes.

Nitrogen Availability: The availability of other nitrogen sources can impact the degradation of s-triazines. In some cases, microorganisms will preferentially utilize more easily accessible nitrogen sources, slowing the breakdown of the triazine ring, which can also serve as a nitrogen source.

Rhizosphere Interactions: The rhizosphere, the zone of soil directly influenced by plant roots, can be a hotspot for microbial activity. The exudates from plant roots can stimulate the growth and metabolic activity of s-triazine-degrading microorganisms, leading to enhanced degradation in this zone. researchgate.net Factors such as temperature, pH, and moisture content of the soil also play a significant role in influencing microbial activity and thus the rate of degradation. mdpi.com

Dynamics of Degradation Product Formation and Subsequent Transformation

The degradation of this compound is part of a larger cascade of reactions that transform the parent herbicide into various metabolites. The formation and subsequent transformation of these degradation products are dynamic processes.

The initial degradation of a parent compound like simazine leads to the formation of dealkylated and hydroxylated metabolites. For example, the removal of one ethyl group from simazine results in deethylsimazine, and subsequent dechlorination and removal of the second ethyl group can lead to this compound and eventually 2,4-diamino-s-triazine.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Allophanate |

| Ammelide |

| Ammeline |

| Atrazine |

| Biuret |

| Carbon dioxide |

| Cyanuric acid |

| Deethylsimazine |

| Hydroxyatrazine |

| Melamine |

| Simazine |

Mechanisms of Herbicide Resistance to 2,4 Diamino 6 Ethylamino 1,3,5 Triazine in Plants

Target-Site Resistance (TSR)

Target-site resistance is a common mechanism where a mutation in the gene encoding the target protein reduces the binding affinity of the herbicide, rendering it less effective. nih.govunl.edu For triazine herbicides, the target is the D1 protein within the Photosystem II (PSII) complex of the chloroplast. nih.govechocommunity.org

The most prevalent and well-documented cause of resistance to symmetrical triazines is a point mutation in the chloroplast gene, psbA, which codes for the D1 protein. nih.govnih.gov This mutation results in an amino acid substitution within the herbicide-binding niche. The most common mutation confers a change from serine to glycine (B1666218) at position 264 (Ser264Gly) of the D1 protein. unl.edunih.gov This single amino acid change is sufficient to dramatically reduce the binding of triazine herbicides to the D1 protein, thereby conferring a high level of resistance. unl.edu

While the Ser264Gly substitution is dominant, other mutations in the D1 protein have also been identified that confer resistance to PSII inhibitors, including triazines. These mutations occur at different positions and can result in varied cross-resistance patterns to different herbicide families. nih.govnih.gov

| Mutation | Amino Acid Change | Affected Position | Impact on Triazine Binding |

| Ser264Gly | Serine to Glycine | 264 | Prevents binding of symmetrical triazines. nih.govunl.edu |

| Val219Ile | Valine to Isoleucine | 219 | Confers resistance to asymmetrical triazines and phenylureas. nih.govunl.edu |

| Ala251Val | Alanine (B10760859) to Valine | 251 | Confers moderate to high resistance to triazines and triazinones. nih.govnih.gov |

| Leu218Val | Leucine to Valine | 218 | Induces significant resistance against triazinones but less so against terbuthylazine. nih.gov |

| Ser264Thr | Serine to Threonine | 264 | Provides resistance to triazines and ureas. nih.govunl.edu |

This table summarizes key mutations in the D1 protein and their general impact on the binding of triazine and other PSII-inhibiting herbicides.

The alteration in the amino acid sequence changes the conformation of the herbicide's binding pocket, which prevents the 2,4-diamino-6-ethylamino-1,3,5-triazine molecule from effectively docking and inhibiting electron transport. unl.edu

Photosystem II inhibitors like this compound function by binding to the QB-binding site on the D1 protein, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). nih.govmdpi.com This interruption of the photosynthetic electron transport chain leads to the buildup of reactive oxygen species and ultimately, cell death.

The molecular basis for altered sensitivity lies in the specific amino acid residues that form the QB binding niche. mdpi.com Urea and triazine herbicides, for example, bind near the Serine-264 residue. mdpi.com A mutation at this site, such as the change from serine to glycine, alters the hydrogen bonding and steric interactions necessary for stable herbicide binding. unl.edumdpi.com The smaller side chain of glycine compared to serine changes the pocket's architecture, reducing the affinity for the herbicide.

Interestingly, these resistance-conferring mutations can come with a fitness cost. The Ser264Gly mutation, while preventing triazine binding, also compromises the binding and function of the native plastoquinone (B1678516) molecule. nih.gov This can lead to less efficient photosynthesis and reduced growth in resistant plants compared to their susceptible counterparts in a herbicide-free environment. nih.gov The resistance conferred by mutations is maternally inherited because the psbA gene is located in the chloroplast DNA, which means the trait is not transferred via pollen. unl.edu

Non-Target Site Resistance (NTSR)

NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.govnih.gov These mechanisms are generally more complex than TSR and can confer cross-resistance to herbicides with different modes of action. nih.gov Key NTSR mechanisms include reduced herbicide uptake and translocation, sequestration, and enhanced metabolic detoxification. nih.govnih.gov

One of the most significant NTSR mechanisms is the rapid metabolic breakdown of the herbicide into non-toxic substances before it can reach the D1 protein in the chloroplasts. frontiersin.org This process typically occurs in three phases, with the first two being crucial for detoxification.

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a central role in Phase I of herbicide metabolism. biorxiv.orgnih.gov These enzymes, typically located in the endoplasmic reticulum, catalyze oxidative reactions such as hydroxylation, N-demethylation, and O-demethylation. nih.govfrontiersin.org

In plants with P450-based resistance, the expression of specific P450 genes may be constitutively higher or induced upon herbicide exposure. frontiersin.org These enzymes modify the this compound molecule, often by adding a hydroxyl group. This initial reaction makes the herbicide molecule more reactive and susceptible to further detoxification in Phase II. nih.gov The involvement of P450s in conferring resistance can be demonstrated experimentally by using P450 inhibitors like malathion (B1675926) or piperonyl butoxide (PBO), which can reverse the resistance and restore susceptibility to the herbicide in resistant plants. frontiersin.orgresearchgate.net

Following Phase I modification by P450s, the herbicide metabolite enters Phase II of detoxification, which is often mediated by Glutathione (B108866) S-Transferases (GSTs). frontiersin.org GSTs are a family of multifunctional enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic compounds, including herbicide metabolites. nih.govnih.gov

This conjugation reaction makes the herbicide significantly more water-soluble and less toxic. mdpi.com The resulting glutathione-herbicide conjugate is then typically transported and sequestered into the vacuole (Phase III), effectively removing it from the cytoplasm and preventing it from reaching its target site in the chloroplast. nih.gov Elevated levels or increased activity of specific GSTs have been linked to herbicide resistance in numerous weed species. frontiersin.orgnih.gov This pathway represents a robust and versatile detoxification system capable of neutralizing a variety of xenobiotics. nih.gov

| Metabolic Phase | Key Enzyme Family | Biochemical Reaction | Effect on Herbicide |

| Phase I | Cytochrome P450 Monooxygenases (P450s) | Oxidation (e.g., hydroxylation, demethylation) | Increases reactivity, prepares for Phase II. biorxiv.orgnih.gov |

| Phase II | Glutathione S-Transferases (GSTs) | Conjugation with glutathione | Increases water solubility, reduces toxicity. frontiersin.orgnih.gov |

| Phase III | Transporters (e.g., ABC transporters) | Sequestration | Removes the conjugate from the cytoplasm, often into the vacuole. nih.govnih.gov |

This table outlines the primary phases and enzyme families involved in the metabolic detoxification of herbicides like this compound.

Altered Uptake or Translocation of this compound within Plant Tissues

Non-target-site resistance (NTSR) mechanisms can prevent herbicides from reaching their site of action in sufficient quantities to be lethal. wikipedia.orgresearchgate.net These mechanisms include reduced herbicide absorption (uptake) into the plant, altered movement (translocation) of the herbicide within the plant, and enhanced metabolic detoxification. wikipedia.orgnih.gov While altered uptake and translocation are recognized as potential sources of resistance for various herbicides, they appear to be a less common mechanism for resistance to this compound compared to target-site mutations or enhanced metabolism. nih.govresearchgate.net

Research into the mechanisms of resistance for this compound has shown varied findings regarding the role of uptake and translocation. For instance, a study on a resistant biotype of velvetleaf (Abutilon theophrasti) found that both resistant and susceptible biotypes accumulated approximately equal amounts of the herbicide. capes.gov.br This indicated that altered uptake was not the basis for resistance in this population; instead, the resistance was attributed to an enhanced capacity to detoxify the herbicide via glutathione conjugation. capes.gov.br

However, in other cases, altered movement of the herbicide has been identified as a contributing factor. A study on an annual bluegrass (Poa annua) population that exhibited resistance to multiple photosystem II (PSII) inhibitors, including this compound, and lacked a known target-site mutation, was found to have a significantly lower rate of absorption and translocation of the herbicide. researchgate.net This suggests that for certain weed biotypes, physiological barriers that limit the herbicide's entry and movement are the primary mechanism of resistance. researchgate.netscielo.br Generally, the scientific consensus leans towards target-site modification and metabolic detoxification as the predominant resistance mechanisms, with altered herbicide movement being a less frequently documented, though viable, alternative. researchgate.net

Evolutionary Dynamics and Cross-Resistance Patterns in Weed Populations

The evolution of resistance to this compound represents one of the earliest and most widespread examples of herbicide resistance in weeds. The first confirmed case was reported in 1968 in common groundsel (Senecio vulgaris) after repeated use of the closely related herbicide, simazine (B1681756). proquest.comtaylorfrancis.com Following this discovery, the incidence of resistance increased rapidly, with the number of confirmed triazine-resistant weed populations growing at an average rate of four species per year between 1970 and 1980. proquest.com By the late 1980s, at least 49 weed species across 33 genera had developed resistance to triazine herbicides globally. cambridge.org This rapid evolution was driven by the intense and continuous selection pressure exerted by the widespread use of these herbicides, particularly in maize cultivation. cambridge.org

The evolutionary pathway for this resistance is influenced by several genetic factors. The most common mechanism, a mutation in the chloroplast psbA gene, is maternally inherited. proquest.com The initial frequency of this plastid-inherited resistance is estimated to be extremely low, between 10⁻¹⁰ and 10⁻²⁰. taylorfrancis.com Despite this low initial frequency, the high selection pressure from continuous herbicide application allowed for the rapid selection and proliferation of resistant individuals within weed populations. cambridge.org Many of the early-discovered triazine-resistant biotypes exhibited a fitness penalty, such as reduced photosynthetic efficiency, which made them less competitive than their susceptible counterparts in the absence of the herbicide. proquest.com

Cross-resistance, where a mechanism conferring resistance to one herbicide also provides resistance to other herbicides, is a significant concern in weed management. The patterns of cross-resistance associated with this compound depend heavily on the underlying resistance mechanism.

Target-Site Resistance (TSR) Based Cross-Resistance:

The most prevalent target-site mutation, a serine to glycine substitution at position 264 (Ser₂₆₄Gly) of the D1 protein encoded by the psbA gene, confers a high level of resistance to s-triazine herbicides. cambridge.orgcambridge.org This mutation also typically results in cross-resistance to herbicides in the triazinone family (e.g., metribuzin). researchgate.netuwa.edu.au However, this specific mutation generally does not confer resistance to other classes of PSII inhibitors, such as ureas (e.g., diuron) or nitriles (e.g., bromoxynil). uwa.edu.au In fact, weeds with the Ser₂₆₄Gly mutation can exhibit increased sensitivity (negative cross-resistance) to certain herbicides like bromoxynil. uwa.edu.au Other, less frequent mutations in the psbA gene can lead to different cross-resistance profiles. For example, an alanine to valine mutation at position 251 (Ala₂₅₁Val) in Chenopodium album conferred resistance to triazinones but not to this compound. researchgate.net

Interactive Data Table: Cross-Resistance Patterns from psbA Gene Mutations

| Weed Species | Mutation | Resistant To | Not Resistant To / Susceptible To |

| Poa annua | Ser₂₆₄Gly | Atrazine (B1667683), Simazine, Amicarbazone | --- |

| Kochia scoparia | Ser₂₆₄Gly | Atrazine, Metribuzin | --- |

| Chenopodium album | Ser₂₆₄Gly | Atrazine, Metamitron, Metribuzin | --- |

| Chenopodium album | Ala₂₅₁Val | Metamitron, Metribuzin | Atrazine |

| Raphanus raphanistrum | Ser₂₆₄Gly | Atrazine, Metribuzin | Diuron, Bromoxynil (Supersensitive) |

| Raphanus raphanistrum | Phe₂₇₄Val | Atrazine, Metribuzin, Diuron | Bromoxynil |

Non-Target-Site Resistance (NTSR) Based Cross-Resistance:

NTSR mechanisms, particularly enhanced herbicide metabolism, often result in broader and less predictable cross-resistance patterns. nih.govhracglobal.com This type of resistance is typically mediated by enzymes such as glutathione S-transferases (GSTs) or cytochrome P450 monooxygenases. cambridge.orgwordpress.com For example, resistance in velvetleaf (Abutilon theophrasti) was found to be due to enhanced GST activity, which detoxifies the herbicide. cambridge.org A population of Palmer amaranth (B1665344) (Amaranthus palmeri) with no target-site mutation demonstrated high levels of resistance due to rapid detoxification via GST conjugation. nih.gov This metabolic resistance can confer resistance to herbicides from different chemical classes and modes of action, posing a significant challenge for chemical weed control. hracglobal.comwordpress.com For instance, some kochia accessions have developed multiple resistance to this compound, glyphosate, and dicamba, involving both target-site and non-target-site mechanisms. cambridge.orgresearchgate.net

Ecological Research on 2,4 Diamino 6 Ethylamino 1,3,5 Triazine Non Human Organisms

Interactions with Aquatic Ecosystems

The runoff from agricultural lands can introduce 2,4-diamino-6-ethylamino-1,3,5-triazine into aquatic environments, where it can interact with a range of organisms.

Impact on Photosynthetic Aquatic Biota (e.g., Algae: growth inhibition, photosynthetic efficiency, nutrient absorption)

Research into the ecotoxicology of this compound has shown that, like its parent compound atrazine (B1667683), it can affect photosynthetic organisms. However, its toxicity to algae is generally lower than that of atrazine.

A comparative study evaluated the acute and chronic toxicity of atrazine and its metabolites, including desethylatrazine (DEA), on the unicellular green alga Pseudokirchneriella subcapitata. The findings indicated a clear toxicity ranking, with atrazine being the most toxic, followed by DEA. nih.govnih.gov The 96-hour median inhibition concentration (IC50), which is the concentration required to inhibit 50% of the algal population's growth, was significantly higher for DEA compared to atrazine, demonstrating its reduced, though still present, inhibitory effect. nih.govnih.gov The sensitivity to these compounds was highest for algae compared to other tested aquatic organisms like amphipods. nih.govnih.gov The primary mechanism of toxicity for s-triazine herbicides is the inhibition of electron transport in photosystem II, which disrupts photosynthesis. While DEA shares this mechanism, its lower toxicity suggests a weaker interaction with the target site in algal cells.

Interactive Table: Comparative Acute Toxicity on P. subcapitata

Below is a summary of the 96-hour median inhibition concentration (IC50) values, which highlight the relative toxicity of Atrazine and its metabolite, this compound (DEA), on the aquatic alga Pseudokirchneriella subcapitata.

| Compound | 96-h IC50 (µg/L) | Relative Toxicity |

| Atrazine | 466 | Higher |

| This compound (DEA) | >1,500 | Lower |

Data sourced from Ralston-Hooper K et al. (2009). nih.govnih.gov

Physiological and Biochemical Responses in Fish (e.g., Biotransformation, Bioaccumulation Indices, Antioxidant Defense Systems, Reproductive Development)

In fish, this compound is primarily studied as a product of the biotransformation of atrazine. Fish exposed to atrazine in aquatic environments metabolize the herbicide through processes like N-dealkylation, leading to the formation of desethylatrazine (DEA) within their tissues.

Studies on zebrafish have confirmed that they produce the same major metabolites as mammals, including DEA, following atrazine exposure. Research has been conducted to evaluate the effects of atrazine and its degradates on the stress response in fish. One study exposed adult zebrafish to atrazine, DEA, deisopropylatrazine (B29266) (DIA), and diaminochlorotriazine (B1259301) (DACT) and measured whole-body cortisol content. nih.gov

However, there is a notable gap in the scientific literature regarding the direct effects of this compound when fish are exposed to it as a standalone compound in the water. Most research has focused on the physiological and biochemical responses—such as the activation of antioxidant defense systems and impacts on reproductive development—resulting from exposure to the parent compound, atrazine. nih.govnih.gov Therefore, while DEA is known to be present in fish tissues as a metabolite, its specific contribution to the observed toxicological endpoints, such as oxidative stress or reproductive effects, is not typically distinguished from that of the parent herbicide and other metabolites. nih.govnih.gov

Influence on Terrestrial Microbial Communities

Once in the soil, parent triazine herbicides and their metabolites, including this compound, interact with complex microbial communities that play crucial roles in nutrient cycling.

Effects on Nitrification Processes and Ammonia-Oxidizing Microorganisms (Bacteria and Archaea)

The process of nitrification, a key step in the global nitrogen cycle, is carried out by ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB). Research has shown that the application of s-triazine herbicides can impact this process. For instance, the parent compound simazine (B1681756) has been found to inhibit nitrification in fertilized agricultural soil. These studies suggest that the herbicide specifically affects the AOB community, particularly Nitrosospira species, while having less of an impact on the AOA community.

While this compound is a known degradation product in soil, specific studies isolating its direct effects on nitrification rates and on the abundance and community structure of AOA and AOB are limited. The observed effects on nitrification in agricultural soils are typically attributed to the application of the parent herbicides, and the specific role of the metabolites in this process is an area requiring further investigation.

Alterations in General Soil Microbial and Fungal Community Structures

The application of triazine herbicides can lead to shifts in the structure of soil microbial and fungal communities. The presence of these compounds can be a selective pressure, potentially inhibiting sensitive species while favoring those that can tolerate or even degrade the herbicide. Long-term application of atrazine has been shown to induce significant changes in soil microbial populations.

Research on this compound in Desert Ecosystems

Specific research focusing on the ecological effects of this compound in desert ecosystems is scarce. However, studies on its parent compounds in arid or semi-arid environments provide some context. For example, research in the Negev Desert in Israel has examined the effects of simazine on biological soil crusts, which are critical components of desert ecosystems. The application of simazine affected the crust organisms (like cyanobacteria and algae), which in turn altered the flow of water, soil, and nutrients in the fragile ecosystem.

Advanced Remediation Technologies for 2,4 Diamino 6 Ethylamino 1,3,5 Triazine Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional remediation methods. For 2,4-diamino-6-ethylamino-1,3,5-triazine, bioremediation strategies focus on the use of specific microbial strains and the enhancement of microbial activity in contaminated environments.

Bioaugmentation involves the introduction of specific, pre-selected microbial strains or consortia into a contaminated environment to enhance the degradation of a target pollutant. The success of this strategy hinges on the selection of microorganisms with robust catabolic activity towards the contaminant and their ability to survive and thrive in the target environment.

Research has identified microorganisms capable of degrading s-triazine herbicides and their metabolites. While many studies focus on the parent compounds like atrazine (B1667683) and simazine (B1681756), the degradation of their metabolites, including this compound (also known as desisopropylatrazine or DIA), is a critical aspect of complete remediation.

One notable example is the white-rot fungus Pleurotus ostreatus. A study demonstrated the capability of Pleurotus ostreatus INCQS 40310 to degrade desisopropylatrazine (DIA). Over a 22-day cultivation period, the fungus was able to achieve a 56% degradation of DIA. mdpi.comresearchgate.netfrontiersin.org Further experiments with resting cells of the fungus, which highlights the action of intracellular enzymes, showed a 36% degradation of DIA. mdpi.com This suggests the involvement of the cytochrome P450 enzymatic complex in the degradation process. mdpi.com

The following table summarizes the degradation of desisopropylatrazine (DIA) by Pleurotus ostreatus INCQS 40310.

| Treatment Condition | Degradation Percentage (%) | Duration (days) |

| Fungal Cultivation | 56 | 22 |

| Resting Cells | 36 | Not specified |

Data sourced from Lopes et al. (2020).

While direct bioaugmentation studies focusing solely on this compound are not abundant, the identification of strains like Pleurotus ostreatus provides a strong basis for the development of targeted bioaugmentation strategies. The selection of such strains is a critical challenge, as it requires not only catabolic competence but also the ability to persist and function in the specific environmental conditions of the contaminated site.

In many contaminated sites, indigenous microbial populations may already possess the genetic potential to degrade pollutants, including s-triazine metabolites. However, their degradation activity can be limited by various environmental factors such as nutrient availability, pH, and the presence of co-contaminants. Biostimulation, a key strategy for enhancing indigenous microbial activity, involves the modification of the subsurface environment to accelerate the growth and metabolic activity of these native microorganisms.

For s-triazine compounds, the repeated application of the parent herbicides can lead to an adaptation of the soil microbial community, resulting in increased degradation rates. This suggests that in soils with a history of simazine or atrazine use, there is a higher potential for the presence of microorganisms capable of degrading their metabolites. The enhancement of these indigenous populations can be a more sustainable approach than introducing non-native species.

Strategies to enhance the degradation capacity of indigenous microbes include:

Nutrient Amendment: The addition of carbon, nitrogen, and phosphorus sources can stimulate microbial growth and enzymatic activity. For instance, in the bioremediation of other pollutants, the addition of organic amendments has been shown to significantly increase degradation rates.

Optimizing Environmental Conditions: Adjusting soil pH and moisture content to levels optimal for microbial activity can enhance the degradation of contaminants.

Co-metabolism: The presence of a primary substrate can stimulate the production of enzymes that fortuitously degrade the target contaminant.

While specific studies detailing the enhancement of indigenous microbial degradation solely for this compound are limited, the principles of biostimulation are widely applicable. Research on atrazine degradation has shown that the addition of a phosphorus-solubilizing bacterium, Enterobacter sp. P1, could enhance the degradation of atrazine by the degrader strain Arthrobacter sp. DNS10. nih.gov This was attributed to metabolite exchange between the two strains, a principle that could be explored for the degradation of this compound by indigenous microbial communities.

The development of effective microbial agents, whether single strains or consortia, is a crucial step for the successful application of bioremediation. These agents can be formulated to ensure their survival and activity when introduced into a contaminated environment. Microbial consortia, in particular, are gaining attention as they can exhibit more robust and versatile metabolic capabilities than single strains. frontiersin.org

An anaerobic microbial consortium enriched from the soil of an herbicide-manufacturing plant was found to be capable of efficiently degrading atrazine. frontiersin.orgnih.gov During the degradation process, several metabolites were identified, including deisopropylatrazine (B29266) (this compound). frontiersin.org The study proposed two putative anaerobic degradation pathways for atrazine, one of which involves the formation of deisopropylatrazine. frontiersin.org The dominant genera in the enriched consortium included Denitratisoma, Thiobacillus, and Azospirillum, suggesting their potential involvement in the degradation process. frontiersin.org

The development of microbial agents often involves:

Isolation and Screening: Identifying and isolating potent degrading microorganisms from contaminated sites.

Consortium Construction: Combining different microbial strains with complementary metabolic pathways to achieve complete degradation of the target compound.

Immobilization: Encapsulating the microbial cells in a protective matrix to enhance their survival and stability in the environment.

The application of such microbial agents could be a promising strategy for the cleanup of sites contaminated with this compound and other s-triazine residues.

Physico-Chemical Treatment Strategies

Physico-chemical treatment methods offer an alternative or complementary approach to bioremediation, particularly for sites with high contaminant concentrations or where biological processes are inhibited. These strategies often involve the use of strong oxidizing agents or physical separation techniques to remove or destroy the contaminant.